molecular formula C8H9NaO3S B1474130 Sodium 4-ethoxybenzene-1-sulfinate CAS No. 111243-34-6

Sodium 4-ethoxybenzene-1-sulfinate

Cat. No. B1474130
CAS RN: 111243-34-6
M. Wt: 208.21 g/mol
InChI Key: XYGOMTHGRTVVRQ-UHFFFAOYSA-M
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Description

Sodium 4-ethoxybenzene-1-sulfinate is a chemical compound with the CAS Number: 111243-34-6 . It has a molecular weight of 208.21 . The compound is typically stored at temperatures around -10 degrees . It appears in the form of a powder .


Synthesis Analysis

Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O3S.Na/c1-2-11-7-3-5-8 (6-4-7)12 (9)10;/h3-6H,2H2,1H3, (H,9,10);/q;+1/p-1 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Sodium sulfinates have been used in various chemical reactions. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 208.21 . The compound is typically stored at temperatures around -10 degrees .

Scientific Research Applications

Sulfonylation Reactions

Sodium 4-ethoxybenzene-1-sulfinate is extensively used in sulfonylation reactions, an essential process in organic synthesis. For instance, manganese(III) acetate-mediated C–H sulfonylation of 1,4-dimethoxybenzenes with sodium and lithium sulfinates offers a straightforward approach to synthesize various sulfones at room temperature, underlining the compound's utility in mild oxidative coupling reactions (Liang, Ren, & Manolikakes, 2017). This methodology emphasizes its applicability in creating diverse sulfone structures efficiently.

Building Blocks for Organosulfur Compounds

Sodium sulfinates, including this compound, serve as pivotal building blocks for synthesizing valuable organosulfur compounds. A comprehensive review outlines their synthetic applications, demonstrating their versatility in forming S–S, N–S, and C–S bonds under various conditions (Reddy & Kumari, 2021). This adaptability makes sodium sulfinates crucial for creating a wide range of sulfur-containing molecules, including thiosulfonates, sulfonamides, and sulfides.

Advancements in Sodium Sulfinates Chemistry

The chemistry of sodium sulfinates has seen significant advancements, particularly in the synthesis of sulfur compounds. Recent progress highlights their stable properties, cost-effectiveness, and broad utilization in organic chemistry for synthesizing diverse sulfur compounds through various reaction mechanisms (Huang et al., 2019). This progress indicates the potential of this compound in facilitating complex reactions and contributing to the development of new sulfur-containing molecules.

Environmental and Material Science Applications

Beyond organic synthesis, this compound finds applications in environmental science and materials research. For example, its derivatives are investigated for their role in degradability and potential as environmentally friendly alternatives to persistent organic pollutants (Bao et al., 2017). This research underscores the importance of this compound in developing sustainable chemical processes and materials.

Safety and Hazards

The compound has been associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Future Directions

The utilization of sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, has seen substantial progress over the last decade . Future directions may include further exploration of their use in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis .

properties

IUPAC Name

sodium;4-ethoxybenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-2-11-7-3-5-8(6-4-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGOMTHGRTVVRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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